molecular formula C6H6OS B1336383 5-Methylthiophene-3-carbaldehyde CAS No. 29421-72-5

5-Methylthiophene-3-carbaldehyde

Cat. No.: B1336383
CAS No.: 29421-72-5
M. Wt: 126.18 g/mol
InChI Key: XITNVIKTFZONKR-UHFFFAOYSA-N
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Description

5-Methylthiophene-3-carbaldehyde is an organic compound with the molecular formula C6H6OS. It belongs to the class of thiophene derivatives, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by a methyl group at the 5-position and an aldehyde group at the 3-position of the thiophene ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to form alcohols or other reduced products.

    Substitution: The compound can participate in substitution reactions, where the aldehyde group or the methyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various reagents, depending on the desired substitution, such as halogens or nucleophiles, can be used under appropriate conditions.

Major Products:

Scientific Research Applications

5-Methylthiophene-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methylthiophene-3-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophiles, while the thiophene ring can participate in π-π interactions with aromatic systems. These interactions can modulate biological pathways or chemical reactions, leading to the desired effects .

Comparison with Similar Compounds

  • Thiophene-2-carbaldehyde
  • Thiophene-3-carbaldehyde
  • 3-Methylthiophene-2-carbaldehyde
  • 5-Methylthiophene-2-carbaldehyde

Comparison:

Properties

IUPAC Name

5-methylthiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6OS/c1-5-2-6(3-7)4-8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITNVIKTFZONKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424691
Record name 5-methylthiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29421-72-5
Record name 5-methylthiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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